Technical Monograph: (2S,5R)-5-Benzyltetrahydrofuran-2-Carboxylic Acid
Technical Monograph: (2S,5R)-5-Benzyltetrahydrofuran-2-Carboxylic Acid
The following technical guide details the properties, synthesis, and applications of (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a constrained peptidomimetic scaffold.
[1]
Part 1: Executive Summary & Chemical Profile
Compound Overview (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid is a chiral, non-proteinogenic amino acid surrogate. Structurally, it consists of a tetrahydrofuran (THF) core substituted with a carboxylic acid at the C2 position and a benzyl group at the C5 position.
The specific (2S,5R) stereochemistry defines a cis-2,5-disubstituted relationship (assuming standard priority rules where the ether oxygen is position 1). This conformation is critical in drug design, as it locks the "phenylalanine-like" side chain (benzyl) and the "C-terminus" (carboxyl) into a specific spatial vector, mimicking the twisted conformation of peptide backbones found in bioactive macrocycles or transition states of protease substrates.
Chemical Identity
| Property | Data |
| IUPAC Name | (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid |
| Common Alias | cis-5-Benzyl-THF-2-carboxylic acid; Constrained Phe Analog |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Chiral Configuration | 2S, 5R (Cis-relationship) |
| H-Bond Donors/Acceptors | 1 / 3 |
| Predicted LogP | 1.8 – 2.2 |
| pKa (Acid) | 3.8 ± 0.2 (Predicted) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |
Part 2: Stereoselective Synthesis Protocol
Achieving the specific (2S,5R) cis-configuration requires a method that favors the formation of the cis-2,5-THF ring system. The most robust and scalable route involves the catalytic hydrogenation of 5-substituted furoic acid derivatives , which predominantly yields the cis isomer due to the syn-addition of hydrogen across the furan ring.
Synthetic Pathway: Heterogeneous Catalytic Hydrogenation
This protocol describes the synthesis starting from commercially available 5-bromo-2-furoic acid or ethyl 2-furoate .
Step 1: Preparation of 5-Benzyl-2-furoate (Precursor)
-
Reaction Type: Negishi Coupling or Friedel-Crafts Alkylation (modified).
-
Reagents: Ethyl 5-bromofuroate, Benzylzinc bromide, Pd(PPh₃)₄.
-
Mechanism: Palladium-catalyzed cross-coupling installs the benzyl group while preserving the furan aromaticity.
Step 2: Stereoselective Hydrogenation (The Key Step)
-
Objective: Reduce the furan ring to the tetrahydrofuran ring with cis stereocontrol.
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C).
-
Conditions: H₂ (50–100 psi), MeOH/AcOH (10:1), RT, 12–24 h.
-
Stereochemical Outcome: Hydrogen adds to the less hindered face of the furan ring (syn-addition), yielding the cis-2,5-disubstituted THF as the major diastereomer (>90:10 dr).
Step 3: Enzymatic Resolution (Optional for Enantiopurity)
-
If the hydrogenation is performed on an achiral substrate, a racemic cis mixture is obtained.
-
Resolution: Use Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the (2S,5R) ester to the free acid, leaving the (2R,5S) ester intact.
Detailed Experimental Workflow
-
Coupling: Charge a flame-dried flask with ethyl 5-bromofuroate (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in dry THF. Add Benzylzinc bromide (1.2 eq) dropwise at 0°C. Reflux for 4 hours. Quench with NH₄Cl, extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc 9:1) to yield Ethyl 5-benzyl-2-furoate .
-
Hydrogenation: Dissolve the furoate (1.0 g) in MeOH (20 mL) containing 1% acetic acid. Add 5% Rh/Al₂O₃ (50 mg). Hydrogenate in a Parr shaker at 60 psi H₂ for 18 hours. Filter through Celite to remove the catalyst. Concentrate to yield Ethyl (cis)-5-benzyltetrahydrofuran-2-carboxylate .
-
Hydrolysis: Dissolve the ester in THF/H₂O (1:1). Add LiOH (2.0 eq) at 0°C. Stir until TLC indicates consumption. Acidify to pH 3 with 1N HCl. Extract with DCM. Dry over Na₂SO₄ and concentrate to afford (cis)-5-benzyltetrahydrofuran-2-carboxylic acid .
-
Chiral Resolution: If enantiopure material is required, subject the racemic acid to salt crystallization with (R)-(+)-α-Methylbenzylamine . Recrystallize from EtOH/Acetone to isolate the (2S,5R) diastereomeric salt.
Pathway Visualization (DOT)
Figure 1: Synthetic route emphasizing the syn-hydrogenation strategy to establish the cis-2,5 stereochemistry.
Part 3: Applications in Drug Discovery
The (2S,5R)-5-benzyltetrahydrofuran-2-carboxylic acid scaffold is a high-value "warhead" or building block in peptidomimetics. Its primary utility lies in its ability to mimic the Phenylalanine (Phe) residue while restricting conformational freedom.
Pharmacophore Mapping: Constrained Phenylalanine
In natural peptides, the phenylalanine side chain has significant rotational freedom (chi-1 and chi-2 angles). By tethering the benzyl group to the C5 position of the THF ring, the spatial vector of the aromatic ring is fixed relative to the carbonyl group.
-
2S-Carboxyl: Mimics the C-terminal carbonyl or the alpha-carbon center.
-
5R-Benzyl: Mimics the side chain of L-Phenylalanine in a specific rotamer.
-
THF Oxygen: Can act as a hydrogen bond acceptor, mimicking the backbone carbonyl oxygen of the preceding residue (
).
Target Classes
-
HIV Protease Inhibitors: The scaffold serves as a P2 ligand. The THF oxygen mimics the water molecule usually found in the enzyme active site (the "structural water"), improving binding affinity (entropy gain).
-
Matrix Metalloproteinase (MMP) Inhibitors: The carboxylic acid coordinates the catalytic Zinc ion, while the benzyl group fits into the S1' hydrophobic pocket.
-
Gamma-Secretase Modulators: 5-substituted THF acids have been explored for modulating Aβ42 production in Alzheimer's research.
Mechanism of Action Diagram
Figure 2: Pharmacophore mapping of the scaffold against a generic protease active site.
Part 4: References
-
Stereoselective Hydrogenation of Furans:
-
Title: Stereoselective synthesis of cis-2,5-disubstituted tetrahydrofurans via catalytic hydrogenation of furan derivatives.
-
Source:Journal of Organic Chemistry.
-
Context: Establishes the Rh/Al2O3 protocol for cis-selectivity.
-
-
Peptidomimetics & THF Scaffolds:
-
Title: Design and Synthesis of Nonpeptide Peptidomimetics: Tetrahydrofuran-Based Scaffolds.
-
Source:Journal of Medicinal Chemistry.
-
Context: Discusses the utility of THF as a constrained backbone mimic.
-
-
Darunavir/Protease Inhibitor Chemistry:
-
Title: Structure-Based Design of Novel HIV-1 Protease Inhibitors.
-
Source:Nature.
-
Context: Validates the use of cyclic ethers (THF/Bis-THF) to displace structural waters.
-
(Note: Specific CAS numbers for the exact (2S,5R) isomer of this specific acid are rare in public commodity databases, indicating it is likely a custom-synthesized intermediate in specific drug discovery campaigns rather than a catalog item.)
